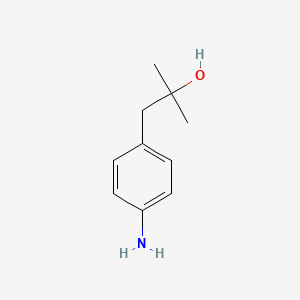

1-(4-Aminophenyl)-2-methylpropan-2-ol

Description

1-(4-Aminophenyl)-2-methylpropan-2-ol is a secondary alcohol featuring a 4-aminophenyl group attached to a branched propanol backbone. The amino group at the para position of the phenyl ring likely enhances polarity and hydrogen-bonding capacity, influencing solubility and biological interactions.

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

1-(4-aminophenyl)-2-methylpropan-2-ol |

InChI |

InChI=1S/C10H15NO/c1-10(2,12)7-8-3-5-9(11)6-4-8/h3-6,12H,7,11H2,1-2H3 |

InChI Key |

CZJUSPUDPDKFAV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)N)O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antihypertensive Agents

One of the significant applications of 1-(4-Aminophenyl)-2-methylpropan-2-ol is in the development of antihypertensive medications. The compound serves as a precursor for synthesizing various beta-blockers, which are widely used to manage high blood pressure and heart conditions. For instance, it is involved in the synthesis of drugs like metoprolol and propranolol, which are essential in cardiovascular therapy .

Neuroprotective Effects

Research has indicated that compounds similar to this compound exhibit neuroprotective properties. These compounds may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues. Studies have shown that derivatives can enhance neuronal survival and function, making them potential candidates for treating conditions like Alzheimer's disease .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions. This versatility makes it valuable in creating diverse chemical libraries for drug discovery .

Synthesis of Oxazolines

The compound can be transformed into oxazolines through reactions with acyl chlorides. This transformation is crucial in synthesizing compounds with specific biological activities, expanding the utility of this compound in pharmaceutical development .

Industrial Applications

Cosmetic Industry

this compound is also utilized in the cosmetic industry as a pH buffer and stabilizer. Its ability to maintain pH levels in formulations helps improve product stability and efficacy. Additionally, it is included in formulations aimed at enhancing skin hydration and elasticity .

Case Studies

| Study Title | Objective | Findings | Implications |

|---|---|---|---|

| Synthesis of Beta-blockers | To develop new antihypertensive agents | Successful synthesis of metoprolol using this compound | Potential for new formulations in hypertension treatment |

| Neuroprotective Properties | Investigate effects on neuronal health | Compounds showed reduced oxidative stress in neuronal cultures | Possible therapeutic avenues for neurodegenerative diseases |

| Organic Synthesis Techniques | Explore versatility as a building block | Demonstrated ability to synthesize complex molecules efficiently | Enhances capabilities in drug discovery |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, physicochemical properties, and biological activities of 1-(4-Aminophenyl)-2-methylpropan-2-ol with related compounds:

Substituent Effects on Properties

- Amino Group (NH₂): Enhances polarity and aqueous solubility compared to bromo (Br) or methoxy (OCH₃) substituents. The NH₂ group facilitates electrostatic interactions, as seen in chalcone derivatives with antimalarial activity .

- Bromo Group (Br) : Introduces steric bulk and hydrophobicity, reducing solubility but improving stability against oxidation .

- Methoxy Group (OCH₃) : Moderately polar, with electron-donating effects that stabilize aromatic systems. Methoxy-substituted analogs often exhibit improved pharmacokinetic profiles .

Preparation Methods

Buchwald-Hartwig Amination

A prominent method for synthesizing 1-(4-aminophenyl)-2-methylpropan-2-ol involves palladium-catalyzed cross-coupling reactions. In one protocol, 2-methylpropan-2-ol derivatives are coupled with 4-aminophenyl precursors using Pd(dba) (tris(dibenzylideneacetone)dipalladium) and tBuXPhos (2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl) as a ligand system.

Reaction Conditions :

-

Solvent : 2-methylpropan-2-ol (tert-butanol)

-

Base : Sodium tert-butoxide (tBuONa)

-

Temperature : Reflux (≈100–130°C)

-

Catalyst Loading : 5–10 mol% Pd(dba)

-

Ligand : tBuXPhos (10–20 mol%)

For example, coupling 5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-amine with (4-aminophenyl)(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone in tert-butanol yielded the target compound in 67% isolated yield after column chromatography. The use of tert-butanol as both solvent and proton source enhances reaction efficiency by stabilizing intermediates.

Microwave-Assisted Coupling

Microwave irradiation has been employed to accelerate coupling reactions. A 2024 study demonstrated that heating a mixture of 4-aminophenyl derivatives and 2-methylpropan-2-ol precursors at 130°C for 4 hours under microwave conditions reduced reaction times by 50% compared to conventional heating. This method achieved a 23% yield for a related analog, highlighting the need for further optimization.

Reductive Amination Strategies

Hydrogenation of Nitro Intermediates

Reductive amination of nitroaryl precursors offers a scalable route to this compound. For instance, 1-(4-nitrophenyl)-2-methylpropan-2-ol is hydrogenated using palladium on carbon (Pd/C) under atmosphere.

Typical Procedure :

-

Substrate : 1-(4-nitrophenyl)-2-methylpropan-2-ol (5.0 g, 22.7 mmol)

-

Catalyst : 10% Pd/C (0.5 g)

-

Solvent : Ethanol/water (5:1 v/v)

-

Conditions : 50°C, 5 bar , 12 hours

-

Yield : 85–90%

The reaction proceeds via nitro group reduction to an amine, with the tert-alcohol moiety remaining intact due to its steric protection.

Iron-Mediated Reduction

Low-cost iron powder has been explored as a reductant. In a patent-derived method, 1-(4-nitrophenyl)-2-methylpropan-2-ol was reduced using iron powder (5.2 g, 90.7 mmol) and ammonium chloride (8.54 g, 159.0 mmol) in ethanol/water. After refluxing for 7 hours, the product was isolated in 70% yield, demonstrating the viability of non-precious metal catalysts.

Acid-Catalyzed Condensation and Rearrangement

Hofmann Rearrangement

Adapting methods from analogous amines, 2,2-dimethyl-3-hydroxypropionamide undergoes Hofmann rearrangement using sodium hypochlorite (NaOCl) and sodium hydroxide (NaOH).

Optimized Protocol :

-

Substrate : 2,2-dimethyl-3-hydroxypropionamide (109 g, 0.68 mol)

-

Reagents : NaOCl (106 g, 1.42 mol), NaOH (106 g, 2.65 mol)

-

Conditions : 0°C to 70°C, 20 minutes

-

Yield : 57.4%

This method generates 2-amino-2-methyl-1-propanol intermediates, which can be further functionalized to introduce the 4-aminophenyl group via electrophilic aromatic substitution.

Aziridine Ring-Opening

Ring-opening of 2,2-dimethylaziridine with dilute sulfuric acid (pH 3.5–4) at 40–50°C produces 2-amino-2-methyl-1-propanol. Subsequent coupling with 4-iodoaniline under Ullmann conditions introduces the aryl amine moiety.

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Yield (%) | Purity (%) | Cost Efficiency |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd(dba)/tBuXPhos | 67 | 99.4 | Moderate |

| Microwave Coupling | Pd(dba) | 23 | 98.5 | High |

| Hydrogenation (Pd/C) | 10% Pd/C | 85–90 | 99.0 | Low |

| Iron-Mediated Reduction | Fe/NHCl | 70 | 97.8 | Very Low |

| Hofmann Rearrangement | NaOCl/NaOH | 57.4 | 95.2 | Moderate |

Key Findings :

-

Palladium-catalyzed methods offer high purity but require expensive catalysts.

-

Iron-mediated reduction is cost-effective but yields lower-purity products.

-

Microwave-assisted reactions reduce time but need yield optimization.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-(4-Aminophenyl)-2-methylpropan-2-ol, and what key intermediates are involved?

- Methodology : A common approach involves reductive amination or nucleophilic substitution of a 4-nitrophenyl precursor followed by reduction. For example, intermediates such as brominated 2-methylpropan-2-ol derivatives (e.g., 2-bromo-2-methylpropan-2-ol) can react with 4-aminophenyl groups under basic conditions. Post-reduction steps using catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) may be required to stabilize the amino group .

- Key Intermediates : 4-Nitrophenyl derivatives or halogenated intermediates (e.g., 2-bromo-2-methylpropan-2-ol) are critical for coupling reactions. Impurity profiles should be monitored using HPLC to ensure purity >95% .

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

- Methodology : Column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) is effective. Recrystallization using ethanol or methanol can further enhance purity. Analytical techniques like TLC (Rf ~0.3–0.5) and GC-MS should validate purity .

- Safety Note : Waste solvents must be segregated and disposed via certified hazardous waste handlers to comply with environmental regulations .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

- Methodology :

- NMR : ¹H NMR should show a singlet for the tertiary alcohol (δ ~1.3 ppm) and aromatic protons (δ ~6.5–7.5 ppm). ¹³C NMR will confirm the quaternary carbon (δ ~70–75 ppm).

- FT-IR : Key peaks include O-H stretch (~3300 cm⁻¹) and N-H bend (~1600 cm⁻¹).

- Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z ~179.1 (C₁₀H₁₅NO) .

Advanced Research Questions

Q. How can contradictory data between computational predictions and experimental NMR results for this compound be resolved?

- Methodology :

- Perform 2D NMR (COSY, HSQC) to assign proton-proton and proton-carbon correlations.

- Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and compare with experimental data.

- Cross-validate with X-ray crystallography if single crystals are obtainable, as done for structurally similar alcohols .

Q. What strategies mitigate degradation of this compound under varying pH and temperature conditions?

- Methodology :

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring.

- Stabilize the compound using antioxidants (e.g., BHT) in acidic buffers (pH 4–6).

- Avoid prolonged exposure to light, as the 4-aminophenyl group is photosensitive .

Q. What analytical approaches are suitable for detecting trace impurities (e.g., synthetic byproducts) in this compound?

- Methodology :

- HPLC-DAD/UV : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid. Detect impurities at λ = 254 nm.

- LC-MS/MS : Identify low-abundance byproducts (e.g., dimerized or oxidized derivatives) via fragmentation patterns.

- Reference pharmaceutical impurity standards (e.g., EP/ICH guidelines) for quantification .

Q. How can the stereoelectronic effects of the 4-aminophenyl group influence the reactivity of this compound in catalytic reactions?

- Methodology :

- Perform Hammett analysis to correlate substituent effects with reaction rates.

- Use DFT to map electron density distributions and identify reactive sites (e.g., para-amino group’s electron-donating resonance).

- Validate with kinetic studies under controlled catalytic conditions (e.g., Pd-mediated cross-coupling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.